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Compound of Interest

Compound Name: 1-Ethyl-3-pyrrolidinol

Cat. No.: B1345489 Get Quote

This guide provides an in-depth technical overview of the spectroscopic analysis of 1-Ethyl-3-
pyrrolidinol (CAS: 30727-14-1), a key chemical intermediate. The document is intended for

researchers, scientists, and professionals in drug development, offering detailed methodologies

and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS).

Molecular Structure:

Formula: C₆H₁₃NO[1]

Molecular Weight: 115.17 g/mol [1]

Structure: An ethyl group attached to the nitrogen of a pyrrolidine ring, with a hydroxyl group

at the 3-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of organic molecules.

Proton (¹H) NMR Spectroscopy
¹H NMR provides detailed information about the number, environment, and connectivity of

hydrogen atoms in a molecule.
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Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving a small amount

of the analyte (1-5 mg) in approximately 0.5-0.7 mL of a deuterated solvent, typically

chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The

spectrum is recorded on a spectrometer, for instance, at a frequency of 400 or 500 MHz.[2] Key

acquisition parameters include setting an appropriate spectral width, a sufficient number of

scans to achieve a good signal-to-noise ratio, and a relaxation delay that allows for full proton

relaxation between pulses.

¹H NMR Spectral Data: The following table summarizes the reported ¹H NMR spectral data for

1-Ethyl-3-pyrrolidinol.[3]

Signal Label Chemical Shift (δ, ppm)

L 1.109

K 1.714

J 2.174

G 2.365

F 2.488

E 2.577

D 2.631

C 2.789

B 4.332

A 4.9

Interpretation:

~1.1 ppm (L): A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, split by

the adjacent methylene protons.

~1.7-2.8 ppm (K, J, G, F, E, D, C): A series of complex multiplets arising from the methylene

protons of the pyrrolidine ring and the ethyl group (-NCH₂CH₃). The diastereotopic nature of

the ring protons leads to complex splitting patterns.
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~4.3 ppm (B): A multiplet corresponding to the proton on the carbon bearing the hydroxyl

group (CH-OH).

~4.9 ppm (A): A broad singlet attributed to the hydroxyl proton (-OH). The chemical shift of

this peak can vary with concentration and temperature.

Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing insight into

the carbon skeleton.

Experimental Protocol: ¹³C NMR spectra are typically acquired using a proton-decoupled

technique, which results in a single sharp peak for each unique carbon atom.[4] The sample is

prepared similarly to ¹H NMR. For a molecule of this size, a 30° pulse angle and a 4-second

acquisition time with no relaxation delay are often sufficient.[5] The chemical shifts are

referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[6]

Predicted ¹³C NMR Spectral Data: While specific experimental data is not readily available, the

following table presents predicted chemical shifts based on the structure and data from

analogous compounds.

Predicted Chemical Shift (δ, ppm) Assignment

~12-15 Ethyl group methyl carbon (-CH₃)

~35-40 Pyrrolidine C4 (-CH₂-)

~48-52 Ethyl group methylene carbon (-N-CH₂CH₃)

~55-60 Pyrrolidine C5 (-N-CH₂-)

~60-65 Pyrrolidine C2 (-N-CH₂-)

~68-72 Pyrrolidine C3 (-CH-OH)

Interpretation: The carbon atoms attached to heteroatoms (nitrogen and oxygen) are expected

to be the most deshielded and appear furthest downfield. The C3 carbon, bonded to the

electronegative oxygen atom, is predicted to have the highest chemical shift, followed by the
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carbons adjacent to the nitrogen (C2, C5, and the ethyl methylene). The aliphatic carbons of

the ethyl group and at the C4 position of the ring appear at the most upfield positions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: For a liquid sample like 1-Ethyl-3-pyrrolidinol, the simplest method is

to prepare a "neat" thin film. A single drop of the liquid is placed on the surface of a polished

salt plate (e.g., NaCl or KBr). A second plate is placed on top to spread the liquid into a thin,

uniform layer. The plates are then mounted in the spectrometer for analysis. An alternative is

the Attenuated Total Reflectance (ATR) method, which requires no sample preparation beyond

placing a drop of the liquid on the ATR crystal.[6]

Expected IR Absorption Data:

Wavenumber (cm⁻¹) Functional Group Vibration Type

3550 - 3200 Alcohol (O-H) Strong, broad stretch

2950 - 2850 Alkyl (C-H) Medium to strong stretch

1260 - 1000 Amine (C-N) Medium stretch

1150 - 1050 Alcohol (C-O) Strong stretch

Interpretation:

Broad O-H Stretch (~3400 cm⁻¹): The most prominent feature for this molecule would be a

strong, broad absorption indicating the presence of the hydroxyl group, with the broadening

due to hydrogen bonding.[7]

C-H Stretch (~2900 cm⁻¹): Multiple peaks in this region confirm the presence of sp³-

hybridized C-H bonds in the ethyl and pyrrolidine groups.[8]

C-N and C-O Stretches (Fingerprint Region): Strong absorptions in the 1260-1000 cm⁻¹

range will correspond to the C-N stretching of the tertiary amine and the C-O stretching of
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the secondary alcohol.

Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the

determination of molecular weight and structural elucidation through fragmentation analysis.

Experimental Protocol: In a typical Electron Ionization (EI) mass spectrometry experiment, the

sample is introduced into a high vacuum chamber where it is vaporized.[1] These gaseous

molecules are then bombarded with a high-energy electron beam, which ejects an electron

from the molecule to form a positively charged molecular ion (M⁺).[9] This high-energy ion

often undergoes fragmentation into smaller, characteristic ions. These ions are accelerated into

a mass analyzer, which separates them based on their m/z ratio.[9]

Expected Mass Spectrometry Data:

m/z Value Proposed Fragment

115 [C₆H₁₃NO]⁺˙ (Molecular Ion, M⁺)

100 [M - CH₃]⁺ (Loss of a methyl radical)

86
[M - C₂H₅]⁺ (Loss of an ethyl radical via α-

cleavage)

70 [C₄H₈N]⁺ (Fragment from ring cleavage)

Interpretation: The mass spectrum of 1-Ethyl-3-pyrrolidinol is expected to show a molecular

ion peak at m/z = 115, corresponding to its molecular weight.[1] A key fragmentation pathway

for amines is alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen

atom. This would lead to the loss of the ethyl group (a mass of 29) to produce a stable ion at

m/z 86, which is likely to be the base peak. Further fragmentation of the pyrrolidine ring would

produce other characteristic ions.

Spectroscopic Analysis Workflow
The overall process of spectroscopic analysis follows a logical progression from sample

handling to final structural confirmation. This workflow ensures that reliable and comprehensive
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data is obtained for the characterization of a chemical entity.

Phase 1: Preparation

Phase 2: Measurement

Phase 3: Analysis & Elucidation
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://webspectra.chem.ucla.edu/irtable.html
https://m.youtube.com/watch?v=fM1wyuK3bMM
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b1345489#spectroscopic-analysis-of-1-ethyl-3-pyrrolidinol-nmr-ir-ms
https://www.benchchem.com/product/b1345489#spectroscopic-analysis-of-1-ethyl-3-pyrrolidinol-nmr-ir-ms
https://www.benchchem.com/product/b1345489#spectroscopic-analysis-of-1-ethyl-3-pyrrolidinol-nmr-ir-ms
https://www.benchchem.com/product/b1345489#spectroscopic-analysis-of-1-ethyl-3-pyrrolidinol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1345489?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

